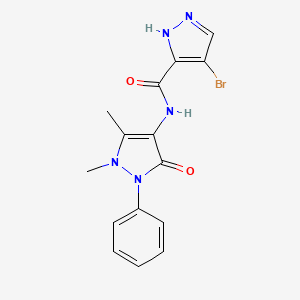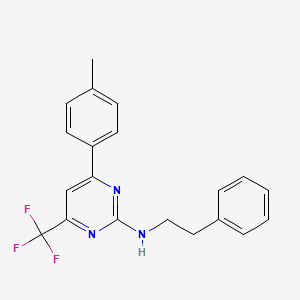![molecular formula C27H22FN5O3 B10940781 6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940781.png)
6-cyclopropyl-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes cyclopropyl, fluorobenzyl, pyrazol, methoxyphenyl, and isoxazolo[5,4-b]pyridine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of key intermediates such as cyclopropyl 4-methoxyphenyl ketone . This intermediate is then subjected to a series of reactions, including cyclization, substitution, and coupling reactions, to form the final compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, acids, and bases.
Coupling Reactions: Reagents like palladium catalysts are used in coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects .
Comparison with Similar Compounds
6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Cyclopropyl 4-methoxyphenyl ketone: This compound shares the cyclopropyl and methoxyphenyl moieties but lacks the complex pyrazol and isoxazolo[5,4-b]pyridine structures.
Fluorobenzyl derivatives: Compounds containing the fluorobenzyl group exhibit similar chemical properties but may differ in their biological activities and applications.
Pyrazol derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of 6-CYCLOPROPYL-N~4~-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its combination of multiple functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22FN5O3 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C27H22FN5O3/c1-35-20-10-6-18(7-11-20)25-24-21(14-22(17-4-5-17)29-27(24)36-32-25)26(34)30-23-12-13-33(31-23)15-16-2-8-19(28)9-3-16/h2-3,6-14,17H,4-5,15H2,1H3,(H,30,31,34) |
InChI Key |
HQTHQMFUOKYBQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=NN(C=C5)CC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-dimethyl-N-(3-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940699.png)
![5-(4-Bromophenyl)-7-(difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10940702.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940703.png)
![Ethyl 2-({[(4-propoxypyrimidin-2-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10940708.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940710.png)
![1-[(2-chloro-4-nitrophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10940711.png)
![5-[(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10940716.png)
![(4-Benzylpiperidino)(3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-B]pyridin-4-YL)methanone](/img/structure/B10940730.png)
![2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10940737.png)


![(5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10940755.png)
![1,3-dimethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10940759.png)
![2-[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]-5-(2-pyridyl)-1,3,4-oxadiazole](/img/structure/B10940765.png)
